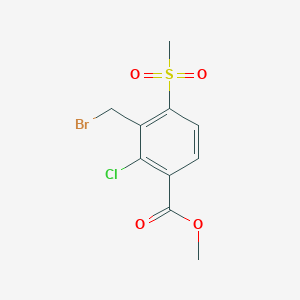

3-溴甲基-2-氯-4-甲磺酰基苯甲酸甲酯

货号 B2478850

CAS 编号:

120100-44-9

分子量: 341.6

InChI 键: YQYVOGFWLVVXMM-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

描述

“Methyl 3-bromomethyl-2-chloro-4-methylsulfonylbenzoate” is a chemical compound with the molecular formula C10H10BrClO4S . It is also known by other synonyms such as “3-bromomethyl-2-chloro-4-(methylsulfonyl)benzoic acid methyl ester” and "methyl 2-chloro-3-bromomethyl-4-methanesulfonylbenzoate" .

Synthesis Analysis

The synthesis of “Methyl 3-bromomethyl-2-chloro-4-methylsulfonylbenzoate” involves the bromination of the corresponding 3-methylbenzoic acids . A specific method involves the radical initiator-induced bromination of methyl 2-chloro-3-methyl-4-methylsulfonylbenzoate in carbon tetrachloride . The free acid, 3-bromomethyl-2-chloro4-methylsulfonylbenzoic acid, is then obtained from this latter compound by hydrolysis .Molecular Structure Analysis

The molecular structure of “Methyl 3-bromomethyl-2-chloro-4-methylsulfonylbenzoate” can be represented by the SMILES notation: COC(=O)C1=C(C(=C(C=C1)S(=O)(=O)C)CBr)Cl .Physical And Chemical Properties Analysis

“Methyl 3-bromomethyl-2-chloro-4-methylsulfonylbenzoate” has a molecular weight of 341.60600 . Other physical and chemical properties such as density, boiling point, melting point, and flash point are not specified in the search results .科学研究应用

多氢喹啉衍生物合成:

- Khaligh (2014) 利用相关化合物,3-甲基-1-磺酸咪唑鎓氢硫酸盐,作为催化剂合成多氢喹啉衍生物。此工艺因其高效和环境友好性而在有机化学中具有重要意义 (Khaligh, 2014).

三唑并喹啉合成:

- Pokhodylo 和 Obushak (2019) 的一项研究重点介绍了 1-[4-溴-2-(甲氧羰基)苯基)]-5-(乙基硫烷基甲基)-1H-1,2,3-三唑-4-羧酸乙酯的合成,展示了溴甲基化合物在创建复杂有机结构中的多功能性 (Pokhodylo & Obushak, 2019).

新型 N-溴磺酰胺试剂的开发:

- Khazaei 等人(2014 年)的一项研究合成并表征了一种新型 N-溴磺酰胺试剂,展示了溴和磺酰化合物在开发有机反应新催化剂中的潜力 (Khazaei, Abbasi, & Moosavi‐Zare, 2014).

苯并[b]噻吩衍生物的反应:

- Chapman、Clarke 和 Manolis (1972) 研究了 3-溴甲基-7-氯苯并[b]噻吩转化为各种化合物的过程,说明了该化合物反应性和在有机合成中的用途 (Chapman, Clarke, & Manolis, 1972).

抗癌药物中间体的合成:

- Sheng-li (2004) 使用溴甲基化合物作为抗癌药物合成的关键中间体,突出了这些化合物的药物化学应用 (Sheng-li, 2004).

属性

IUPAC Name |

methyl 3-(bromomethyl)-2-chloro-4-methylsulfonylbenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrClO4S/c1-16-10(13)6-3-4-8(17(2,14)15)7(5-11)9(6)12/h3-4H,5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQYVOGFWLVVXMM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=C(C=C1)S(=O)(=O)C)CBr)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrClO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-bromomethyl-2-chloro-4-methylsulfonylbenzoate | |

Synthesis routes and methods I

Procedure details

44.14 g (0.17 mol) of methyl 2-chloro-3-methyl-4-methylsulfonylbenzoate were dissolved in 600 ml of carbon tetrachloride and treated with 29.91 g (0.17 mol) of N-bromosuccinimide and 0.41 g of dibenzoyl peroxide. The mixture was then refluxed and illuminated with a 300 W lamp. The reaction mixture was filtered, the filtrate was concentrated and the residue was taken up in diethyl ether. The solution was treated with n-heptane, and the precipitated solid was filtered off with suction and dried.

Quantity

44.14 g

Type

reactant

Reaction Step One

Synthesis routes and methods II

Procedure details

12.1 g of methyl 2-chloro-4-methanesulfonyl-3-methylbenzoate was dissolved in 250 ml of carbon tetrachloride, and the solution was refluxed under stirring. Then, 7.5 g of bromine and 1 g of benzoyl peroxide were gradually added thereto over a period of 30 minutes, and the solution was further refluxed for 4 hours under heating. After cooling, 200 ml of chloroform was added thereto, and the mixture was washed with a 5% sodium hydrogensulfite aqueous solution. The organic layer was separated and dried over anhydrous sodium sulfate. The solvent was distilled off under reduced pressure to obtain a crude product. The crude product was washed with ethyl ether to obtain 13.2 g of crystals of the desired product. Melting point: 77°-78° C.

Quantity

12.1 g

Type

reactant

Reaction Step One

Name

Synthesis routes and methods III

Procedure details

82 g (0.31 mol) of methyl 2-chloro-3-methyl-4-methylsulfonylbenzoate were dissolved in 2 1 of carbon tetrachloride, and 56 g (0.31 mol) of N-bromosuccinimide were added a little at a time while the mixture was exposed to light. The reaction mixture was filtered, the filtrate was concentrated and the residue was taken up in 200 ml of methyl tert-butyl ether. The solution was admixed with petroleum ether and the precipitated solid was filtered off with suction and dried. 74.5 g (70% of theory) of methyl 3-bromomethyl-2-chloro-4-methylsulfonylbenzoate were obtained.

Quantity

82 g

Type

reactant

Reaction Step One

Yield

70%

Synthesis routes and methods IV

Procedure details

80 g (0.3 mol) of methyl 2-chloro-3-methyl-4-methylsulfonylbenzoate, 54 g (0.31 mol) of N-bromosuccinimide and 1.5 g of azoisobutyronitrile are stirred at 76° C. for 6 h. The reaction mixture is filtered and freed form the solvent under reduced pressure. Yield: 104 g; m.p. 83-85° C.

Quantity

80 g

Type

reactant

Reaction Step One

[Compound]

Name

azoisobutyronitrile

Quantity

1.5 g

Type

reactant

Reaction Step One

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3-chlorophenyl)-2-(4-(dimethylamino)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2478768.png)

![1-[3-(Pyrazol-1-ylmethyl)azetidin-1-yl]ethanone](/img/structure/B2478772.png)

![N-((4-(1-methyl-1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)-2-((1-methyl-1H-tetrazol-5-yl)thio)acetamide](/img/structure/B2478774.png)

![N-(5-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)thiophene-2-carboxamide hydrochloride](/img/structure/B2478777.png)

![N-{2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}-4-methylbenzamide](/img/structure/B2478788.png)